molecular formula C10H7ClFNO5S B3042803 4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid CAS No. 680213-38-1

4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid

Cat. No.: B3042803
CAS No.: 680213-38-1
M. Wt: 307.68 g/mol
InChI Key: SDDMYSXLKQAMHN-ONEGZZNKSA-N
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Description

4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid is an organic compound that features a unique combination of functional groups, including a chloro, fluoro, and sulfonyl group attached to an aniline moiety, as well as a but-2-enoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

    Preparation of 2-Chloro-4-fluoroaniline: This intermediate can be synthesized by the halogenation of aniline derivatives.

    Sulfonylation: The 2-Chloro-4-fluoroaniline is then subjected to sulfonylation using sulfonyl chloride reagents under basic conditions to introduce the sulfonyl group.

    Coupling with But-2-enoic Acid Derivative: The sulfonylated intermediate is then coupled with a but-2-enoic acid derivative using appropriate coupling reagents and conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides or amines.

Scientific Research Applications

4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique functional groups make it a potential candidate for drug development and pharmacological studies.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in halogen bonding, while the sulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological targets, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoroaniline
  • 2-Chloro-4-fluorophenol
  • 2-Chloro-4-fluoroanisole

Uniqueness

4-(2-Chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid is unique due to the presence of both sulfonyl and but-2-enoic acid groups, which are not commonly found together in similar compounds. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-4-(2-chloro-4-fluorosulfonylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO5S/c11-7-5-6(19(12,17)18)1-2-8(7)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDMYSXLKQAMHN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Cl)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Cl)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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